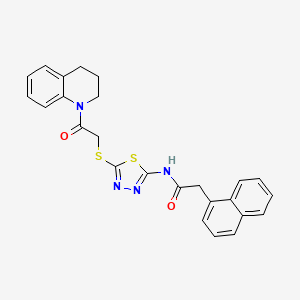
N-(5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-2-(naphthalen-1-yl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-2-(naphthalen-1-yl)acetamide is a compound that finds its roots in the realm of complex organic chemistry. It belongs to the family of thiadiazoles, which are known for their wide array of biological activities, including antimicrobial, antifungal, and anticancer properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-2-(naphthalen-1-yl)acetamide typically involves multi-step organic reactions. Here's a simplified version:
Start with the formation of the 3,4-dihydroquinolin-1(2H)-yl intermediate.
Finally, the acetyl group is attached to the naphthyl ring through a condensation reaction.
Industrial Production Methods
On an industrial scale, the production may involve the same synthetic routes but with optimized conditions for yield and purity. Methods like flow chemistry and batch processing could be employed to maximize efficiency.
化学反应分析
Types of Reactions
N-(5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-2-(naphthalen-1-yl)acetamide is quite reactive and can undergo various reactions, such as:
Oxidation: Forms sulfoxides and sulfones.
Reduction: Produces thiols and amines.
Substitution: Electrophilic and nucleophilic substitution reactions to modify the functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or peracids are used.
Reduction: LiAlH4 or other reducing agents.
Substitution: Halides or other nucleophiles/electrophiles.
Major Products
Depending on the reaction, major products can include derivatives with modified sulfur, nitrogen, or acyl groups, each with its unique set of properties.
科学研究应用
N-(5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-2-(naphthalen-1-yl)acetamide has several research applications, including:
Chemistry: Used as a precursor for synthesizing more complex molecules with potential biological activities.
Biology: Investigated for its role in inhibiting various enzymes and pathways, making it a candidate for drug development.
Medicine: Explored for anticancer, antimicrobial, and antifungal activities. Its unique structure allows it to interact with various biological targets.
Industry: Utilized in the development of specialty chemicals and materials.
作用机制
The compound exerts its effects primarily through the interaction with molecular targets like enzymes and receptors. The thiadiazole ring is particularly adept at binding to active sites, inhibiting the function of enzymes, and disrupting cellular pathways. The naphthalene moiety allows the molecule to intercalate with DNA, potentially leading to anticancer effects.
相似化合物的比较
Similar compounds include other thiadiazole and quinoline derivatives, but N-(5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-2-(naphthalen-1-yl)acetamide is unique due to its specific substitution pattern. This unique structure imparts distinct biological activities and chemical properties.
5-(2-(3,4-Dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio-1,3,4-thiadiazoles
Quinoline-1(2H)-yl derivatives
These compounds share some structural similarities but differ in their functional groups, leading to varied activities and uses.
This should cover the detailed article you're looking for. What other interesting compounds are you curious about?
属性
IUPAC Name |
N-[5-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2-naphthalen-1-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N4O2S2/c30-22(15-19-10-5-9-17-7-1-3-12-20(17)19)26-24-27-28-25(33-24)32-16-23(31)29-14-6-11-18-8-2-4-13-21(18)29/h1-5,7-10,12-13H,6,11,14-16H2,(H,26,27,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNLSLVBSLPNXAL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)C(=O)CSC3=NN=C(S3)NC(=O)CC4=CC=CC5=CC=CC=C54 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N4O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
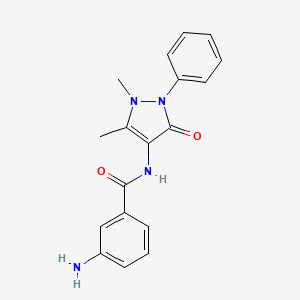
![Cyano(3-phenoxyphenyl)methyl 3-ethyl-2-methoxy-4-[(methylsulfinyl)oxy]benzenecarboxylate](/img/structure/B2442793.png)
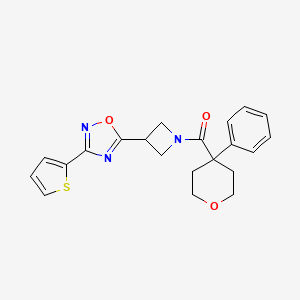
![4-amino-5-[4-(4-fluorophenyl)piperazine-1-carbonyl]-N-methyl-1,2-thiazole-3-carboxamide](/img/structure/B2442795.png)
![N-[(2,5-dimethoxyphenyl)methylidene]hydroxylamine](/img/structure/B2442796.png)
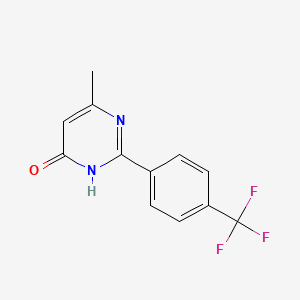
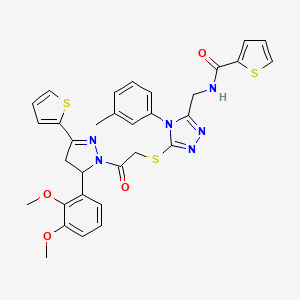
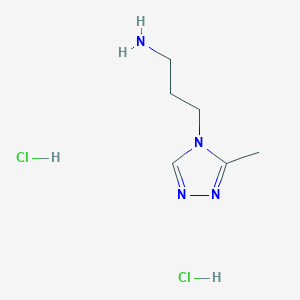
![2-(4-methyl-1H-pyrazol-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2442805.png)
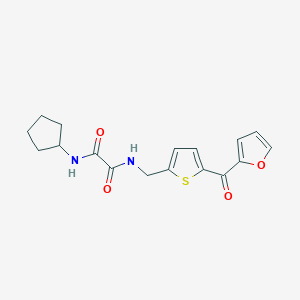
![2-[(5-benzyl-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B2442807.png)
![ethyl 2-(2-((1-(2-hydroxyethyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)propanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2442809.png)
![N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-2-(o-tolyloxy)acetamide](/img/structure/B2442811.png)
![(1-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((3-(trifluoromethyl)benzyl)thio)-1H-imidazol-5-yl)methanol](/img/structure/B2442813.png)
